molecular formula C17H22F2N2O3 B248172 Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Numéro de catalogue B248172
Poids moléculaire: 340.36 g/mol
Clé InChI: HJCKSXVTNQDGGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, commonly known as DFP-10825, is a novel chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized through a multistep process, and has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are currently used in the treatment of type 2 diabetes mellitus, and DFP-10825 has shown potential as a new and effective DPP-4 inhibitor.

Mécanisme D'action

DFP-10825 inhibits DPP-4 by binding to the active site of the enzyme, which prevents it from cleaving incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism, and their inhibition can lead to increased insulin secretion and decreased glucagon secretion, which ultimately leads to decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its DPP-4 inhibitory activity, DFP-10825 has also been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, which suggests its potential as a therapeutic agent for type 2 diabetes mellitus. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments, including its high purity and yield, and its potent DPP-4 inhibitory activity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the study of DFP-10825. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, and to optimize its dosing and administration for clinical use.
Conclusion:
In conclusion, DFP-10825 is a novel piperidine-based compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has shown promising results in various scientific research studies, including its potent DPP-4 inhibitory activity and its anti-inflammatory and antioxidant properties. Further studies are needed to determine its safety and efficacy in humans, and to investigate its potential therapeutic applications in other diseases.

Méthodes De Synthèse

The synthesis of DFP-10825 involves a multistep process that includes the reaction of piperidine with 3,4-difluoroaniline, followed by the reaction of the resulting compound with ethyl 4-bromoacetoacetate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Propriétés

Nom du produit

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Formule moléculaire

C17H22F2N2O3

Poids moléculaire

340.36 g/mol

Nom IUPAC

ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22)

Clé InChI

HJCKSXVTNQDGGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

SMILES canonique

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.